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Compound of Interest

Compound Name: Methyl 5-bromo-6-methyilpicolinate

Cat. No.: B594140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
5-bromo-6-methylpicolinate (CAS No: 1215860-20-0).[1] Due to the limited availability of
published experimental spectra in public databases, this guide presents predicted data based
on the compound's structure, alongside detailed, generalized experimental protocols for
acquiring such data.

Compound Information

o |[UPAC Name: Methyl 5-bromo-6-methylpyridine-2-carboxylate
e Molecular Formula: CsHsBrNO2[1]
e Molecular Weight: 230.06 g/mol [1]

e Physical Form: Solid

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 5-bromo-6-
methylpicolinate. These predictions are based on established principles of NMR, IR, and MS
spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.85 d 1H H-4
~7.65 d 1H H-3
~3.95 S 3H O-CHs (Ester)
~2.60 S 3H Ar-CHs (at C-6)

Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assignment
~165 C=0 (Ester)
~158 C-6

~148 C-2

~142 C-14

~128 C-3

~120 C-5

~53 O-CHs (Ester)
~24 Ar-CHs (at C-6)

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid, KBr Pellet or Thin Film)
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (aliphatic, CHs)
~1725 Strong C=0 stretch (ester)
) C=C and C=N stretches

~1580, ~1450 Medium S

(pyridine ring)
~1250 Strong C-O stretch (ester)
~1100 Medium C-N stretch (pyridine ring)

C-H bend (aromatic, out-of-
~850 Strong

plane)
~600 Medium C-Br stretch

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron lonization, EI)

m/z Relative Intensity Assignment

) [M]* (Molecular ion peak,
231/229 High o

bromine isotope pattern)

200/198 Medium [M - OCHs]*
172/170 Medium [M - COOCHs]*
149 High [M - Br]*
91 Medium [M - Br - COOCHs]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as Methyl 5-bromo-6-methylpicolinate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-10 mg of Methyl 5-bromo-6-methylpicolinate for *H NMR (or 20-50
mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.[2]

o Ensure the sample is fully dissolved. If particulates are present, filter the solution through a
small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

[2]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis or a precise chemical shift reference is required.[2]

o Data Acquisition:
o Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve optimal homogeneity.

o Acquire the *H NMR spectrum using a standard pulse program. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance the signal. A larger number of scans is usually required due to the
low natural abundance of 13C.[3]

» Data Processing:

o Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-
domain spectrum.

o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the solvent residual peak or the internal standard
(TMS at 0.00 ppm).
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o Integrate the peaks in the tH NMR spectrum to determine the relative ratios of the different
types of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount (a few milligrams) of Methyl 5-bromo-6-methylpicolinate in a
few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[4]

o Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

[4]

o Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on
the plate.[4]

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.

o Collect a background spectrum of the empty sample compartment (or a clean, empty salt
plate) to subtract atmospheric and instrumental interferences.

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

» Data Processing:

o The software automatically subtracts the background spectrum from the sample spectrum
to produce the final IR spectrum.

o The spectrum is typically plotted as percent transmittance or absorbance versus
wavenumber (cm™1).

o Identify and label the major absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)
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e Sample Introduction and lonization (Electron lonization - EI):

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe for solid samples.[5] The sample is heated in a vacuum to promote

vaporization.[6]

o In the ion source, the vaporized molecules are bombarded with a high-energy electron
beam (typically 70 eV).[7] This causes the ejection of an electron from the molecule,
forming a positively charged molecular ion ([M]*), which may then undergo fragmentation.

[5107]
e Mass Analysis:

o The resulting ions (the molecular ion and any fragment ions) are accelerated by an electric
field into the mass analyzer.[8]

o The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based
on their mass-to-charge ratio (m/z).[8]

o Detection and Spectrum Generation:
o A detector measures the abundance of ions at each m/z value.[7]

o The resulting data is plotted as a mass spectrum, which shows the relative intensity of
each ion versus its m/z ratio. The most intense peak is called the base peak and is
assigned a relative intensity of 100%.[5]

Visualizations

The following diagrams illustrate the structure of Methyl 5-bromo-6-methylpicolinate and a
typical workflow for its spectroscopic characterization.
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Chemical Structure and NMR Assignments

H-4 (~7.85 ppm, d) H-3 (~7.65 ppm, d) O-CH3 (~3.95 ppm, s) Ar-CH3 (~2.60 ppm, s)

Click to download full resolution via product page

Caption: Chemical structure of Methyl 5-bromo-6-methylpicolinate with predicted *H NMR

Sample: Methyl 5-bromo-6-methylpicolinate (Solid)
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Caption: Workflow for the spectroscopic characterization of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Methyl 5-bromo-6-methylpicolinate]. BenchChem, [2025]. [Online PDF]. Available at:
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methylpicolinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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